l-Tyrosinol
Overview
Description
l-Tyrosinol: is an organic compound with the chemical formula HOC₆H₄CH₂CH(NH₂)CH₂OH . It is a chiral molecule, meaning it has two enantiomers: this compound and d-tyrosinol. This compound is a derivative of the amino acid tyrosine and is classified as a 1,2-ethanolamine as well as a phenethylamine . This compound is a colorless or white solid that is produced by the reduction of tyrosine .
Preparation Methods
Synthetic Routes and Reaction Conditions: l-Tyrosinol is typically synthesized by the reduction of the amino acid tyrosine. One common method involves the use of borane dimethylsulfide as the reducing agent . The reaction proceeds under mild conditions and yields this compound as a chiral product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reduction of tyrosine using chemical or enzymatic methods. Enzymatic catalysis offers a promising and efficient approach due to its elevated specificity, diversity, and atom economy .
Chemical Reactions Analysis
Types of Reactions: l-Tyrosinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form simpler alcohols.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Borane dimethylsulfide is commonly used for the reduction of tyrosine to this compound.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
l-Tyrosinol has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of l-tyrosinol involves its interaction with various molecular targets and pathways. As a derivative of tyrosine, it can participate in enzymatic reactions that modify its structure and function. For example, this compound can be converted to other biologically active compounds through enzymatic catalysis . The specific pathways and molecular targets depend on the context of its use in biological systems.
Comparison with Similar Compounds
Tyrosol: HOC₆H₄CH₂CH₂OH
Tyrosine: HOC₆H₄CH₂CH(NH₂)COOH
Phenethylamine: C₆H₅CH₂CH₂NH₂
Comparison: l-Tyrosinol is unique due to its chiral nature and the presence of both hydroxyl and amino groups on the same carbon chain. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
4-[(2S)-2-amino-3-hydroxypropyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLDQZASZZMNSL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198381 | |
Record name | Tyrosinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5034-68-4 | |
Record name | Tyrosinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005034684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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